N-{2'-[(4-Fluorophenyl)amino]-4,4'-Bipyridin-2-Yl}-4-Methoxycyclohexanecarboxamide
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Overview
Description
N-{2’-[(4-FLUOROPHENYL)AMINO]-4,4’-BIPYRIDIN-2-YL}-4-METHOXYCYCLOHEXANECARBOXAMIDE is a member of the bipyridine class of compounds. It is characterized by the presence of a 4,4’-bipyridine core substituted at positions 2 and 2’ by 4-fluoroaminophenyl and 4-methoxycyclohexanecarboxamido groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2’-[(4-FLUOROPHENYL)AMINO]-4,4’-BIPYRIDIN-2-YL}-4-METHOXYCYCLOHEXANECARBOXAMIDE typically involves the following steps:
Formation of the 4,4’-bipyridine core: This can be achieved through a coupling reaction between two pyridine rings.
Substitution at positions 2 and 2’: The 4-fluoroaminophenyl and 4-methoxycyclohexanecarboxamido groups are introduced through nucleophilic substitution reactions.
Final assembly: The substituted bipyridine core is then coupled with the 4-methoxycyclohexanecarboxamide moiety under appropriate reaction conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{2’-[(4-FLUOROPHENYL)AMINO]-4,4’-BIPYRIDIN-2-YL}-4-METHOXYCYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine or alcohol derivatives .
Scientific Research Applications
N-{2’-[(4-FLUOROPHENYL)AMINO]-4,4’-BIPYRIDIN-2-YL}-4-METHOXYCYCLOHEXANECARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2’-[(4-FLUOROPHENYL)AMINO]-4,4’-BIPYRIDIN-2-YL}-4-METHOXYCYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
N-(2-Amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide: This compound exhibits selectivity for class I histone deacetylases (HDAC1, HDAC2, and HDAC3) and is particularly potent against HDAC3.
Indole derivatives: Compounds such as 9-(1H-indol-3-yl)-7-methoxy-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one have shown significant biological activities.
Uniqueness
N-{2’-[(4-FLUOROPHENYL)AMINO]-4,4’-BIPYRIDIN-2-YL}-4-METHOXYCYCLOHEXANECARBOXAMIDE is unique due to its specific substitution pattern on the bipyridine core, which imparts distinct chemical and biological properties. Its combination of fluorophenyl and methoxycyclohexanecarboxamido groups differentiates it from other bipyridine derivatives .
Properties
Molecular Formula |
C24H25FN4O2 |
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Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-[4-[2-(4-fluoroanilino)pyridin-4-yl]pyridin-2-yl]-4-methoxycyclohexane-1-carboxamide |
InChI |
InChI=1S/C24H25FN4O2/c1-31-21-8-2-16(3-9-21)24(30)29-23-15-18(11-13-27-23)17-10-12-26-22(14-17)28-20-6-4-19(25)5-7-20/h4-7,10-16,21H,2-3,8-9H2,1H3,(H,26,28)(H,27,29,30) |
InChI Key |
ACGBFWCBVIXTPZ-UHFFFAOYSA-N |
SMILES |
COC1CCC(CC1)C(=O)NC2=NC=CC(=C2)C3=CC(=NC=C3)NC4=CC=C(C=C4)F |
Canonical SMILES |
COC1CCC(CC1)C(=O)NC2=NC=CC(=C2)C3=CC(=NC=C3)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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